molecular formula C9H21ClN2O B12506152 9-Aminononanamide hydrochloride

9-Aminononanamide hydrochloride

Cat. No.: B12506152
M. Wt: 208.73 g/mol
InChI Key: HKOODMRFTJFGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Aminononanamide hydrochloride is a chemical compound with the molecular formula C9H21ClN2O. It is a water-soluble, strongly basic solid that rapidly absorbs atmospheric carbon dioxide and is readily hydrolyzed to 9-aminononanoic acid .

Preparation Methods

9-Aminononanamide hydrochloride can be synthesized through several routes. One method involves the preparation from soybean oil via alkyl soyate, aldehyde oil, or soybean amides. These routes involve sequences of reductive ozonolysis, reductive amination, and ammonolysis . The preferred route is through alkyl soyates, although the other two methods have fewer steps .

Chemical Reactions Analysis

9-Aminononanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to 9-aminononanoic acid.

    Reduction: Reductive amination is a key step in its synthesis.

    Substitution: The compound can participate in substitution reactions due to the presence of the amino group.

Common reagents used in these reactions include sodium hydrosulfite for reduction and hydrochloric acid for precipitation . The major products formed from these reactions include 9-aminononanoic acid and other derivatives .

Scientific Research Applications

9-Aminononanamide hydrochloride has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C9H21ClN2O

Molecular Weight

208.73 g/mol

IUPAC Name

9-aminononanamide;hydrochloride

InChI

InChI=1S/C9H20N2O.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H2,11,12);1H

InChI Key

HKOODMRFTJFGPL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCN)CCCC(=O)N.Cl

Origin of Product

United States

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